molecular formula C14H17NO3S3 B2554835 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2309776-14-3

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2554835
M. Wt: 343.47
InChI Key: HFORVNFNZYYQJH-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide, also known as TTPS, is a synthetic compound that has been extensively studied in scientific research. TTPS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds containing sulfonamido moieties, including those similar to N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide, have been explored for their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) investigated the synthesis of new heterocyclic compounds with sulfonamido structures, finding that some exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Sulfonamido Derivatives

El-Gaby, Micky, Taha, and El-Sharief (2002) researched the antimicrobial activity of novel sulfonamido derivatives, including thiourea, hydrazine, and fused pyrimidine, all of which contain sulfonamido moieties. These compounds demonstrated notable antimicrobial properties (El-Gaby, Micky, Taha, & El-Sharief, 2002).

Potential in Inhibiting Human Carbonic Anhydrase Isozymes

Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, and Mert (2017) synthesized sulfonamide complexes and investigated their inhibition of human carbonic anhydrase isozymes I and II. These complexes showed significant inhibitory activity, suggesting potential applications in therapeutic contexts (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Anticancer and Radiosensitizing Properties

Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) synthesized novel sulfonamide derivatives, including compounds with structures related to N-((4-(thiophen-3-yl)tetrahydro-2H-pyrazol-4-yl)methyl)thiophene-2-sulfonamide. These compounds demonstrated promising in-vitro anticancer activity and potential as radiosensitizing agents, indicating their usefulness in cancer treatment research (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S3/c16-21(17,13-2-1-8-20-13)15-11-14(4-6-18-7-5-14)12-3-9-19-10-12/h1-3,8-10,15H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFORVNFNZYYQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide

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